3-(3-Methyl-4-nitrophenoxy)azetidine
Overview
Description
Scientific Research Applications
Environmental and Health Impact Studies
Research has examined the environmental and health impacts of compounds structurally related to 3-(3-Methyl-4-nitrophenoxy)azetidine. For instance, 3-Methyl-4-nitrophenol, a metabolite of certain pesticides, has been investigated for its mutagenic effects on somatic cells in mice, highlighting the compound's potential risk factors in environmental and health contexts (Nehéz, Huszta, Mazzag, & Berencsi, 1985). Further, the anti-androgenic activity of 3-Methyl-4-nitrophenol in diesel exhaust particles has been documented, indicating its role as an endocrine-disrupting chemical and its broader implications in health and environmental safety (Li et al., 2006).
Pharmaceutical and Therapeutic Investigations
The pharmacological profile of azetidine derivatives, including compounds similar to 3-(3-Methyl-4-nitrophenoxy)azetidine, has been explored, notably for their potential antidepressant activity. Studies have demonstrated that certain tricyclic derivatives of azetidine exhibit promising therapeutic effects, comparable to standard treatments in specific experimental models (Melloni, della Torre, Meroni, Ambrosini, & Rossi, 1979). Additionally, the neuroprotective properties of related azetidine derivatives have been assessed, especially in the context of neurodegenerative diseases like Alzheimer's, indicating the compound's potential utility in treating conditions associated with oxidative stress (Kawasaki et al., 2008).
Toxicological Assessments
Studies have also focused on the toxicological effects of related nitrophenol compounds on reproductive health. For example, the impact of 3-Methyl-4-nitrophenol on ovarian and testicular cell proliferation, apoptosis, and oocyte maturation in mice has been investigated, shedding light on the compound's reproductive toxicities and potential risks (Han et al., 2018).
Metabolism and Pharmacokinetics
In the realm of drug development, understanding the metabolism and pharmacokinetics of compounds structurally similar to 3-(3-Methyl-4-nitrophenoxy)azetidine is crucial. Research on selective androgen receptor modulators, which share functional groups with 3-(3-Methyl-4-nitrophenoxy)azetidine, has provided insights into the systemic pharmacokinetics, elimination, and oral bioavailability of these compounds, guiding their potential therapeutic applications (Kearbey, Wu, Gao, Miller, & Dalton, 2004).
Future Directions
Azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine, represent an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .
properties
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRIDRDZQHWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-nitrophenoxy)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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